molecular formula C22H40O2 B14636743 Ethyl 4-heptyltrideca-2,4-dienoate CAS No. 56710-48-6

Ethyl 4-heptyltrideca-2,4-dienoate

Cat. No.: B14636743
CAS No.: 56710-48-6
M. Wt: 336.6 g/mol
InChI Key: QETUSYGQHORPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-heptyltrideca-2,4-dienoate is an organic compound belonging to the class of fatty acid ethyl esters. It is characterized by its long carbon chain and conjugated diene system, making it a compound of interest in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-heptyltrideca-2,4-dienoate can be achieved through several methods. One common approach involves the use of Pd-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes ethyl (E)- and (Z)-β-bromoacrylates . Another method involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods offer high stereoselectivity and yield, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned catalytic methods. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety . The starting materials, such as (2Z)-3-chloroprop-2-en-1-ol, are readily available as by-products of other industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptyltrideca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-heptyltrideca-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry due to its pleasant odor and taste.

Mechanism of Action

The mechanism of action of ethyl 4-heptyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The conjugated diene system allows it to participate in various biochemical reactions, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-heptyltrideca-2,4-dienoate is unique due to its longer carbon chain and specific diene configuration, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

56710-48-6

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl 4-heptyltrideca-2,4-dienoate

InChI

InChI=1S/C22H40O2/c1-4-7-9-11-12-14-16-18-21(17-15-13-10-8-5-2)19-20-22(23)24-6-3/h18-20H,4-17H2,1-3H3

InChI Key

QETUSYGQHORPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(CCCCCCC)C=CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.